molecular formula C12H14O5 B3433200 3-(4-Acetyl-2-methoxyphenoxy)propanoic acid CAS No. 170170-51-1

3-(4-Acetyl-2-methoxyphenoxy)propanoic acid

Cat. No.: B3433200
CAS No.: 170170-51-1
M. Wt: 238.24 g/mol
InChI Key: GZCAZDATCFYBEF-UHFFFAOYSA-N
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Description

3-(4-Acetyl-2-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . It is characterized by the presence of an acetyl group, a methoxy group, and a phenoxy group attached to a propanoic acid backbone. This compound is primarily used in biochemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetyl-2-methoxyphenoxy)propanoic acid typically involves the reaction of 4-acetyl-2-methoxyphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetyl-2-methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Acetyl-2-methoxyphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Acetyl-2-methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetyl-2-methoxyphenoxy)propanoic acid is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical transformations and applications in research .

Properties

IUPAC Name

3-(4-acetyl-2-methoxyphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-8(13)9-3-4-10(11(7-9)16-2)17-6-5-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCAZDATCFYBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170170-51-1
Record name 3-(4-Acetyl-2-methoxyphenoxy)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170170511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-ACETYL-2-METHOXYPHENOXY)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EJ7I13S0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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